molecular formula C24H48O3 B14349097 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 93177-23-2

1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol

Cat. No.: B14349097
CAS No.: 93177-23-2
M. Wt: 384.6 g/mol
InChI Key: YRMFIFJIHMZSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with a complex structure that includes an octadecyloxy group and a prop-2-en-1-yloxy group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of octadecanol with epichlorohydrin to form an intermediate, which is then reacted with allyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Studied for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a potential candidate for drug delivery and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hexadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
  • 1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
  • 1-(Octadecyloxy)-3-[(but-2-en-1-yl)oxy]propan-2-ol

Uniqueness

1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to its specific combination of long-chain alkyl and allyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring amphiphilic compounds, such as in surfactants and emulsifiers.

Properties

CAS No.

93177-23-2

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

1-octadecoxy-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C24H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-23-24(25)22-26-20-4-2/h4,24-25H,2-3,5-23H2,1H3

InChI Key

YRMFIFJIHMZSEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.